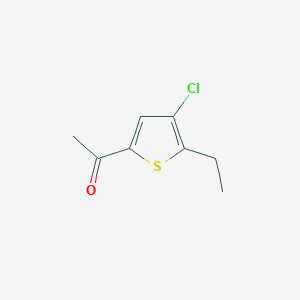

1-(4-Chloro-5-ethylthiophen-2-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9ClOS |

|---|---|

Molecular Weight |

188.67 g/mol |

IUPAC Name |

1-(4-chloro-5-ethylthiophen-2-yl)ethanone |

InChI |

InChI=1S/C8H9ClOS/c1-3-7-6(9)4-8(11-7)5(2)10/h4H,3H2,1-2H3 |

InChI Key |

CIKKRROVDBLZNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)C)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Chloro 5 Ethylthiophen 2 Yl Ethanone

Regioselective Functionalization Approaches to the Thiophene (B33073) Core

The construction of the 4-chloro-5-ethylthiophen-2-yl core is a critical challenge that necessitates methodologies capable of overcoming the inherent reactivity patterns of the thiophene ring. Electrophilic substitution on an unsubstituted thiophene preferentially occurs at the 2- and 5-positions. stackexchange.com Therefore, achieving a 2,4,5-trisubstituted pattern requires carefully orchestrated synthetic sequences.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. rsc.orgwikipedia.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. wikipedia.org For the synthesis of the target compound, a strategically placed DMG on the thiophene ring can facilitate the introduction of substituents at specific positions.

For instance, a plausible synthetic route could commence with a thiophene derivative bearing a DMG at the 3-position. This would direct lithiation to the 2- and 4-positions. Subsequent reaction with an electrophile, such as a source of chlorine, could install the chloro group at the 4-position. The ethyl group could then be introduced, potentially through another metalation/alkylation sequence or a cross-coupling reaction. The final acylation step would then be directed to the remaining activated 2-position. The choice of DMG is crucial and must be compatible with the subsequent reaction conditions and easily removable if necessary.

| Strategy | Description | Key Reagents | Potential Application |

| Directed Ortho Metalation (DoM) | A directing group guides the deprotonation of an adjacent position on the thiophene ring, allowing for regioselective introduction of substituents. rsc.orgwikipedia.org | Organolithium bases (e.g., n-BuLi), Directing Metalation Groups (DMGs) | Stepwise introduction of chloro and ethyl groups at specific positions on the thiophene ring. |

Halogen-Dance and Cross-Coupling Methodologies

The halogen-dance reaction is a base-catalyzed isomerization of a halogen atom on an aromatic or heteroaromatic ring. acs.orgwhiterose.ac.uk This phenomenon can be harnessed to prepare thermodynamically more stable organometallic intermediates, which can then be trapped with electrophiles or engaged in cross-coupling reactions. researchgate.net This methodology is particularly useful for the synthesis of polysubstituted thiophenes that are not readily accessible through direct substitution. clockss.org

A potential synthetic approach towards 1-(4-chloro-5-ethylthiophen-2-yl)ethanone could involve a dihalothiophene precursor. For example, a 2,5-dibromothiophene (B18171) could undergo a halogen-dance reaction in the presence of a lithium amide base to generate a more stable thienyllithium intermediate. researchgate.net This intermediate could then be selectively functionalized. Subsequent Suzuki-Miyaura or Negishi cross-coupling reactions could then be employed to introduce the ethyl group. The regioselectivity of these cross-coupling reactions is often high, providing a reliable means to construct the desired substitution pattern.

| Methodology | Description | Key Reagents/Catalysts | Potential Application |

| Halogen-Dance Reaction | Base-catalyzed migration of a halogen atom on the thiophene ring to a more thermodynamically stable position. acs.orgwhiterose.ac.uk | Lithium amides (e.g., LDA) | Isomerization of halothiophenes to access specific substitution patterns. |

| Cross-Coupling Reactions | Palladium-catalyzed reactions (e.g., Suzuki, Negishi) to form carbon-carbon bonds. researchgate.net | Palladium catalysts, organoboron or organozinc reagents | Introduction of the ethyl group onto the thiophene core. |

Electrophilic Acylation of Substituted Thiophenes

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of thiophenes. researchgate.net While acylation of unsubstituted thiophene shows a strong preference for the 2-position, the presence of substituents on the ring significantly influences the regiochemical outcome of subsequent acylations. The directing effects of the pre-existing chloro and ethyl groups in a 4-chloro-5-ethylthiophene precursor would need to be carefully considered.

In the case of a 2,3-disubstituted thiophene, electrophilic attack generally occurs at the 5-position. The electronic nature of the substituents plays a crucial role; electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. The ethyl group at the 5-position would be activating and ortho, para-directing (directing to the 2- and 4-positions). The chloro group at the 4-position is deactivating but also ortho, para-directing. The combined directing effects would strongly favor acylation at the 2-position of a 4-chloro-5-ethylthiophene intermediate.

Chemo- and Regiospecific Synthesis of the Ethanone (B97240) Side Chain

The introduction of the ethanone (acetyl) group is a pivotal step in the synthesis of the target molecule. Friedel-Crafts acylation and its variations are the most common methods for achieving this transformation on aromatic and heteroaromatic rings. wikipedia.orgchemistrysteps.com

Friedel-Crafts Acylation Variations

The classical Friedel-Crafts acylation involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com This reaction proceeds through the formation of a highly electrophilic acylium ion. youtube.com Due to the deactivating effect of the resulting ketone product, multiple acylations are generally avoided. chemistrysteps.com

For the synthesis of this compound, the Friedel-Crafts acylation of a pre-formed 4-chloro-5-ethylthiophene substrate with acetyl chloride or acetic anhydride would be the final key step. The reaction conditions, including the choice of Lewis acid and solvent, would need to be optimized to ensure high yield and prevent potential side reactions. The use of milder Lewis acids or alternative catalytic systems, such as zeolites, can also be explored to improve the efficiency and environmental profile of the reaction. researchgate.net

| Reaction | Description | Typical Reagents | Key Features |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution to introduce an acyl group onto the thiophene ring. wikipedia.org | Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | Generally high regioselectivity, formation of a ketone. |

Thiophene-Directed Acylations

As previously mentioned, the inherent reactivity of the thiophene ring and the directing effects of existing substituents play a crucial role in determining the site of acylation. In a 4-chloro-5-ethylthiophene, the C2 position is the most electronically enriched and sterically accessible site for electrophilic attack. The resonance stabilization of the intermediate sigma complex for attack at the 2-position is greater than for attack at the 3-position, further favoring the formation of the 2-acylated product. stackexchange.comechemi.com Therefore, the direct acylation of a suitably substituted thiophene precursor is expected to proceed with high regioselectivity to yield this compound.

Novel Catalyst Systems in the Synthesis of this compound

The traditional Friedel-Crafts acylation employs a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). While effective, this approach generates significant waste and can lead to catalyst deactivation. Research into novel catalyst systems aims to overcome these limitations by introducing more efficient and recyclable catalytic processes.

Transition metal catalysts have shown promise in various organic transformations, including the functionalization of heterocyclic compounds like thiophene. While specific applications to the synthesis of this compound are not extensively documented, related studies on thiophene derivatives suggest potential avenues. For instance, palladium- and copper-based catalytic systems are utilized in cross-coupling reactions to form C-C bonds on the thiophene ring. mdpi.comresearchgate.net Direct arylation of thiophenes, another transition-metal-catalyzed process, offers a route to functionalized thiophenes, which could then be acylated. core.ac.ukresearchgate.net

The development of heterogeneous transition metal catalysts is also a significant area of interest. These catalysts, often supported on materials like zeolites or silica, can be easily separated from the reaction mixture and reused, enhancing the sustainability of the process. mdpi.com

| Catalyst Type | Example | Potential Application in Synthesis | Key Advantages |

| Homogeneous | PdCl₂(PPh₃)₂/CuI | Pre-functionalization of the thiophene ring before acylation. | High activity and selectivity. |

| Heterogeneous | Zeolites | Direct acylation of 2-ethyl-3-chlorothiophene. | Recyclability, reduced waste. mdpi.com |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. However, its application to the Friedel-Crafts acylation of thiophenes is less common compared to transition metal catalysis. The development of organocatalysts for this specific transformation remains an area with potential for future research. The primary advantage of organocatalysts lies in their typically lower toxicity and cost compared to metal-based catalysts.

Mechanistic Elucidation of Key Synthetic Steps

The primary synthetic step for introducing the acetyl group onto the 4-chloro-5-ethylthiophene ring is the Friedel-Crafts acylation. The mechanism of this reaction is well-established and proceeds through several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst, typically AlCl₃, reacts with acetyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺). byjus.comwikipedia.org

Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich thiophene ring, leading to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex. byjus.comwikipedia.org The position of the attack is directed by the activating and directing effects of the ethyl and chloro substituents on the thiophene ring.

Deprotonation and Catalyst Regeneration: A base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the sigma complex, restoring the aromaticity of the thiophene ring and regenerating the Lewis acid catalyst. byjus.comwikipedia.org

It is important to note that in Friedel-Crafts acylation, the product ketone can form a complex with the Lewis acid catalyst, often requiring more than a catalytic amount of the Lewis acid. wikipedia.org

Scalability and Process Optimization in this compound Synthesis

The scalability and optimization of the synthesis of this compound are crucial for its potential industrial application. Key areas of focus for process optimization include:

Catalyst Loading and Recycling: Minimizing the amount of catalyst used without compromising the reaction yield and developing efficient methods for catalyst recycling are essential for cost-effective and environmentally friendly production. google.compatsnap.com The use of solid acid catalysts, such as zeolites, can simplify the work-up and catalyst recovery process. mdpi.com

Solvent Selection: The choice of solvent can significantly impact reaction rate, selectivity, and ease of product isolation. Optimization studies often explore a range of solvents to identify the most suitable one. In some cases, solvent-free conditions can be achieved, further improving the green credentials of the synthesis. google.compatsnap.com

Reaction Conditions: Temperature, reaction time, and the molar ratio of reactants are critical parameters that need to be carefully optimized to maximize the yield of the desired product and minimize the formation of by-products. mdpi.comgoogle.com

Continuous Flow Chemistry: The implementation of continuous flow processes offers several advantages over traditional batch production, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput. core.ac.ukresearchgate.net

| Parameter | Optimization Goal | Impact on Process |

| Catalyst | Reduce loading, enable recycling | Lower cost, reduced waste |

| Solvent | Use of greener solvents or solvent-free conditions | Improved environmental profile, simplified work-up |

| Temperature | Find optimal temperature for rate and selectivity | Higher yield, fewer by-products |

| Molar Ratio | Use of stoichiometric or slight excess of acylating agent | Maximize conversion of the limiting reagent |

Following a comprehensive search for scholarly articles and research data, it has been determined that specific experimental studies detailing the chemical reactivity and transformations of the compound this compound are not available in the reviewed scientific literature. The search did not yield specific research findings, detailed experimental procedures, or data tables pertaining to the reactivity of this particular molecule that would be necessary to populate the requested article structure.

General principles of thiophene chemistry suggest that the functional groups present in this compound—a ketone, a substituted thiophene ring, and a chloro substituent—would be susceptible to a variety of chemical transformations. For instance, the ketone functionality would be expected to undergo nucleophilic addition and reduction reactions, while the thiophene ring could potentially undergo electrophilic or nucleophilic aromatic substitution.

However, without specific published research on this compound, any discussion of its reactivity would be speculative and based on analogies with other, different thiophene derivatives. In adherence to the instructions to focus solely on the specified compound and to provide scientifically accurate, data-supported content, it is not possible to generate the requested article.

Therefore, the detailed sections and subsections on the chemical reactivity and transformation studies of this compound cannot be provided.

Chemical Reactivity and Transformation Studies of 1 4 Chloro 5 Ethylthiophen 2 Yl Ethanone

Transformations Involving the Thiophene (B33073) Ring System

Metalation and Subsequent Derivatization of the Thiophene Ring

The thiophene ring is susceptible to deprotonation by strong bases, a process known as metalation, which creates a nucleophilic center for subsequent reactions with electrophiles. For 1-(4-chloro-5-ethylthiophen-2-yl)ethanone, the primary site for metalation is the C3 position, the only available proton on the thiophene ring. The presence of the electron-withdrawing acetyl group at C2 and the chloro group at C4 is expected to increase the acidity of the C3 proton, facilitating its removal.

Studies on analogous compounds, such as 2-acetyl-4-chlorothiophene, have shown that direct arylation can occur at the C5 position. However, in the case of this compound, this position is blocked by the ethyl group. This structural feature directs derivatization to the C3 position.

Table 1: Hypothetical Metalation and Derivatization at the C3 Position

| Reagent Sequence | Electrophile | Expected Product |

|---|---|---|

| 1. n-BuLi, THF, -78 °C | 2. I₂ | 1-(4-Chloro-5-ethyl-3-iodothiophen-2-yl)ethanone |

| 1. LDA, THF, -78 °C | 2. DMF | 2-Acetyl-4-chloro-5-ethylthiophene-3-carbaldehyde |

This table presents expected outcomes based on established reactivity principles of substituted thiophenes, as direct experimental data for this specific compound is not widely published.

Reactivity of the Ethyl Substituent and C-H Activation Studies

The ethyl group at the C5 position offers potential for functionalization through C-H activation, a modern synthetic strategy that allows for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds. The methylene (B1212753) (CH₂) protons of the ethyl group are the most likely sites for such reactions, potentially via radical-based mechanisms or transition-metal-catalyzed processes.

For instance, selective oxidation could transform the ethyl group into a vinyl or acetyl substituent. Radical bromination, using reagents like N-bromosuccinimide (NBS) with a radical initiator, would likely target the benzylic-like methylene position, leading to a 1-bromoethyl derivative. This intermediate could then undergo further substitution or elimination reactions.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency. caltech.edu The ketone functional group of this compound makes it a suitable candidate for various MCRs.

One potential application is in the Gewald reaction, a well-known MCR for the synthesis of 2-aminothiophenes. While the starting material is already a thiophene, the acetyl group can participate as the ketone component. For example, reaction with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base could potentially lead to the formation of a new, highly substituted thiophene ring fused or linked to the original structure. Other possibilities include participation in Passerini or Ugi reactions after appropriate functional group manipulation.

Detailed Mechanistic Investigations of Novel Transformations

Detailed mechanistic studies are crucial for understanding and optimizing novel chemical reactions. For this compound, investigating the mechanisms of its transformations would involve a combination of experimental and computational methods. For example, in a potential palladium-catalyzed cross-coupling reaction at the C3 position (following metalation), the mechanism would likely follow a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Investigating the regioselectivity of reactions, such as the preference for C-H activation at the ethyl group versus the acetyl methyl group, would require careful analysis. This could involve kinetic isotope effect studies, in-situ reaction monitoring via spectroscopy (NMR, IR), and density functional theory (DFT) calculations to model reaction pathways and transition states. Such studies provide fundamental insights into the electronic and steric effects exerted by the substituents on the thiophene core.

Synthesis and Exploration of Derivatives and Analogues of 1 4 Chloro 5 Ethylthiophen 2 Yl Ethanone

Systematic Derivatization Strategies at the Ketone Group

The acetyl group at the 2-position of the thiophene (B33073) ring is a prime site for chemical modification, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Synthesis of Oximes, Hydrazones, and Schiff Bases

The carbonyl functionality of 1-(4-chloro-5-ethylthiophen-2-yl)ethanone readily undergoes condensation reactions with nitrogen-based nucleophiles to form C=N double bonds. These reactions are fundamental for creating oximes, hydrazones, and Schiff bases, which are important intermediates and pharmacophores.

Oximes are typically synthesized by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, often in a protic solvent like ethanol (B145695). arpgweb.comgoogle.com The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration.

Hydrazones are formed through the condensation of the ketone with hydrazides (e.g., isonicotinic hydrazide) or substituted hydrazines. rsc.orgnih.gov The reaction is generally carried out by refluxing the reactants in an alcoholic solvent, sometimes with a catalytic amount of acid.

Schiff bases (or imines) result from the reaction of the ketone with primary amines. This condensation is also typically acid-catalyzed and involves the formation of a carbinolamine intermediate that subsequently eliminates water.

These derivatizations are summarized in the following table:

| Derivative | Reactant | General Conditions | Product Structure |

| Oxime | Hydroxylamine HCl | Base (e.g., Pyridine), Ethanol, Reflux | |

| Hydrazone | Hydrazine (B178648) or Hydrazide | Ethanol, Reflux (optional acid catalyst) | |

| Schiff Base | Primary Amine (R-NH₂) | Acid Catalyst, Toluene, Dean-Stark |

Wittig and Related Olefination Reactions

Olefination reactions provide a powerful method for converting the carbonyl group into a carbon-carbon double bond, enabling significant structural modifications. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used variant of the Wittig reaction that offers several advantages. wikipedia.orgorganic-chemistry.org

The HWE reaction involves the treatment of the ketone with a phosphonate (B1237965) carbanion. alfa-chemistry.com These carbanions are generated by deprotonating an alkylphosphonate with a suitable base, such as sodium hydride (NaH). A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. wikipedia.org Furthermore, reactions employing stabilized phosphonate ylides typically yield (E)-alkenes with high stereoselectivity. organic-chemistry.orgalfa-chemistry.com

| Reaction | Reagents | Base | Typical Solvent | Product |

| Horner-Wadsworth-Emmons | This compound, Diethyl phosphonoacetate | NaH | THF or DME | (E)-ethyl 3-(4-chloro-5-ethylthiophen-2-yl)but-2-enoate |

| Wittig Reaction | This compound, Methyltriphenylphosphonium bromide | n-BuLi | THF | 2-(1-methylethenyl)-4-chloro-5-ethylthiophene |

Mannich-Type Reactions

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the case of this compound, the methyl protons of the acetyl group are sufficiently acidic to participate.

The reaction mechanism begins with the formation of an electrophilic iminium ion from a non-enolizable aldehyde (commonly formaldehyde) and a primary or secondary amine (e.g., dimethylamine). oarjbp.com The ketone then converts to its enol form, which attacks the iminium ion to yield the final Mannich base after an acid-base workup. wikipedia.org

| Amine | Aldehyde | Reaction Conditions | Product Name |

| Dimethylamine | Formaldehyde | HCl, Ethanol, Reflux | 3-(Dimethylamino)-1-(4-chloro-5-ethylthiophen-2-yl)propan-1-one |

| Pyrrolidine | Formaldehyde | Acetic Acid, Reflux | 1-(4-Chloro-5-ethylthiophen-2-yl)-3-(pyrrolidin-1-yl)propan-1-one |

Functionalization of the Thiophene Ring through the Chloro Moiety

The chloro substituent at the 4-position of the thiophene ring serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki, Stille, Heck, and Sonogashira Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for aryl halide functionalization. The chloro group on the electron-rich thiophene ring can participate in these transformations, although it is generally less reactive than the corresponding bromo or iodo derivatives, often requiring more active catalyst systems.

Suzuki Reaction : This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edu It is a robust method for forming biaryl linkages.

Stille Reaction : The Stille reaction involves the coupling of the aryl chloride with an organotin compound (stannane). wikipedia.orgorganic-chemistry.org A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a drawback. wikipedia.orglibretexts.org

Heck Reaction : This reaction forms a new C-C bond by coupling the aryl chloride with an alkene, such as styrene (B11656) or an acrylate, under basic conditions. organic-chemistry.org It is a powerful method for synthesizing substituted alkenes.

Sonogashira Reaction : The Sonogashira coupling joins the aryl chloride with a terminal alkyne, utilizing a dual catalyst system of palladium and a copper(I) salt. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for the synthesis of aryl-substituted alkynes.

The table below outlines representative conditions for these transformations.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ | 2-Acetyl-5-ethyl-4-phenylthiophene |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | LiCl (additive) | 2-Acetyl-5-ethyl-4-vinylthiophene |

| Heck | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N, K₂CO₃ | 2-Acetyl-5-ethyl-4-styrylthiophene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | 2-Acetyl-5-ethyl-4-(phenylethynyl)thiophene |

Amination and Hydroxylation Reactions

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with a wide variety of primary and secondary amines. wikipedia.orgorganic-chemistry.org The choice of a bulky, electron-rich phosphine (B1218219) ligand is critical for achieving high efficiency, especially with less reactive aryl chlorides. rug.nl

Hydroxylation : The conversion of the aryl chloride to the corresponding phenol (B47542) (a hydroxythiophene derivative) can be achieved through several methods. Copper-catalyzed hydroxylation protocols, often using a simple ligand and a strong base in an aqueous solvent system, are effective. rsc.orgnih.gov Additionally, electrochemical methods for the hydroxylation of aryl halides have been developed as an environmentally friendly alternative. rsc.org

| Reaction | Reagent | Catalyst System | General Conditions | Product |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu, Toluene, 100 °C | 1-(5-Ethyl-4-(phenylamino)thiophen-2-yl)ethanone |

| Copper-Catalyzed Hydroxylation | NaOH or KOH | CuI / Ligand (e.g., DMEDA) | DMSO/H₂O, 120-140 °C | 1-(5-Ethyl-4-hydroxythiophen-2-yl)ethanone |

Modification of the Ethyl Side Chain

Once this compound is obtained, the ethyl side chain at the 5-position of the thiophene ring offers a site for further chemical modification. These modifications can lead to a diverse array of analogues with potentially altered chemical and physical properties.

One of the primary transformations of the ethyl group involves oxidation . Depending on the reaction conditions and the oxidizing agent employed, the ethyl group can be partially oxidized to a vinyl group or fully oxidized to a carboxylic acid. For instance, controlled oxidation could introduce a double bond, yielding 1-(4-chloro-5-vinylthiophen-2-yl)ethanone, a valuable monomer for polymerization. More vigorous oxidation would lead to the formation of 2-acetyl-4-chlorothiophene-5-carboxylic acid, introducing a new functional group for further derivatization, such as esterification or amidation.

Another important modification is halogenation . The ethyl group can undergo free-radical halogenation, preferentially at the benzylic-like position (the carbon atom attached to the thiophene ring). This would result in the formation of 1-(4-chloro-5-(1-haloethyl)thiophen-2-yl)ethanone. These halogenated derivatives serve as versatile intermediates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including hydroxyl, amino, and cyano groups.

The following table summarizes potential modifications of the ethyl side chain:

| Modification Type | Reagents and Conditions | Product |

| Oxidation | Mild oxidizing agents (e.g., NBS, light) | 1-(4-chloro-5-vinylthiophen-2-yl)ethanone |

| Oxidation | Strong oxidizing agents (e.g., KMnO4) | 2-acetyl-4-chlorothiophene-5-carboxylic acid |

| Halogenation | N-Bromosuccinimide (NBS), radical initiator | 1-(5-(1-bromoethyl)-4-chlorothiophen-2-yl)ethanone |

| Nucleophilic Substitution | (Starting from the halogenated derivative) NaCN, DMSO | 1-(4-chloro-5-(1-cyanoethyl)thiophen-2-yl)ethanone |

Generation of Fused Ring Systems from this compound Precursors

The presence of both a reactive acetyl group and a halogen substituent on the thiophene ring of this compound and its derivatives makes them excellent precursors for the synthesis of various fused heterocyclic ring systems. These reactions often proceed through intramolecular cyclization or condensation reactions.

A prominent example is the synthesis of thieno[2,3-b]pyridines . The acetyl group can be activated to participate in condensation reactions with reagents containing an active methylene (B1212753) group, followed by cyclization. For instance, reaction with malononitrile (B47326) in the presence of a base could lead to the formation of a substituted 2-amino-3-cyanothieno[2,3-b]pyridine derivative. The chloro substituent on the thiophene ring can influence the reactivity and regioselectivity of these cyclization reactions.

Another important class of fused systems that can be generated are thieno[3,2-b]pyridines . This can be achieved through reactions involving the acetyl group and a nitrogen source. For example, condensation of this compound with hydrazine or its derivatives can lead to the formation of a hydrazone, which can then undergo intramolecular cyclization to form a pyrazole (B372694) ring fused to the thiophene core, resulting in a thieno[3,2-c]pyrazole system. Further reactions could then be employed to construct the pyridine ring.

The Gewald reaction offers another versatile route to fused thiophenes. While typically used for the synthesis of 2-aminothiophenes, modifications of this reaction could potentially be applied to precursors derived from this compound to construct fused systems.

The following table provides examples of fused ring systems that can be generated:

| Fused Ring System | Reaction Type | Key Reagents |

| Thieno[2,3-b]pyridine | Condensation-Cyclization | Malononitrile, base |

| Thieno[3,2-c]pyrazole | Condensation-Cyclization | Hydrazine hydrate |

| Thieno[2,3-d]pyrimidine | Multi-step synthesis involving cyclization | Formamide or other nitrogen-containing reagents |

Structure-Reactivity Relationship Studies in this compound Analogues

The reactivity of this compound and its analogues is significantly influenced by the electronic and steric effects of the substituents on the thiophene ring. Understanding these structure-reactivity relationships is crucial for predicting the outcome of chemical reactions and for designing new molecules with desired properties.

The chloro group at the 4-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic aromatic substitution. This deactivation is due to the inductive effect of the chlorine atom. However, the lone pairs of electrons on the chlorine atom can participate in resonance, which can partially offset the deactivating effect and direct incoming electrophiles.

The ethyl group at the 5-position is an electron-donating group, which activates the thiophene ring towards electrophilic substitution. It directs incoming electrophiles primarily to the ortho and para positions relative to itself. In the context of the thiophene ring, this would influence the reactivity of the 3-position.

The acetyl group at the 2-position is a strong electron-withdrawing group and significantly deactivates the thiophene ring towards electrophilic substitution. It directs incoming electrophiles to the meta-position, which in this case would be the 4-position, although this is already substituted with a chloro group.

The following table summarizes the electronic effects of the substituents:

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Chloro | 4 | Electron-withdrawing (inductive), weak resonance donation | Deactivates the ring |

| Ethyl | 5 | Electron-donating (inductive and hyperconjugation) | Activates the ring |

| Acetyl | 2 | Electron-withdrawing (inductive and resonance) | Strongly deactivates the ring |

Advanced Spectroscopic and Analytical Methodologies for Characterization of 1 4 Chloro 5 Ethylthiophen 2 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone. libretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would be expected to show a distinct cross-peak between the methylene (B1212753) (-CH₂) protons and the methyl (-CH₃) protons of the ethyl group, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is used to definitively assign each carbon that bears a proton. For the target molecule, HSQC would link the single thiophene (B33073) proton to its carbon atom (C3), the ethyl group protons to their respective carbons, and the acetyl methyl protons to the acetyl methyl carbon.

The acetyl methyl protons correlating to the carbonyl carbon (C=O) and the C2 carbon of the thiophene ring.

The lone thiophene proton (H3) correlating to carbons C2, C4, C5, and the acetyl carbonyl carbon.

The ethyl methylene (-CH₂) protons correlating to carbons C4 and C5 of the thiophene ring, as well as the ethyl methyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between protons that are close in space, irrespective of their bonding connectivity. slideshare.net NOESY is vital for confirming stereochemistry and conformation. In this molecule, a NOESY spectrum would show a cross-peak between the thiophene proton (H3) and the methylene protons of the ethyl group, confirming the substituent's orientation on the ring.

A combination of these 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, as illustrated in the following representative data table.

Interactive Table 1: Representative ¹H and ¹³C NMR Data and 2D Correlations for this compound (in CDCl₃)

| Atom Number | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 (C=O) | ~190.5 | - | - | - | - |

| 2 (C) | ~144.0 | - | - | - | - |

| 3 (CH) | ~133.0 | ~7.50 | s | C1, C2, C4, C5 | - |

| 4 (C) | ~135.0 | - | - | - | - |

| 5 (C) | ~148.0 | - | - | - | - |

| 6 (CH₂) | ~24.0 | ~2.85 | q | C4, C5, C7 | H7 |

| 7 (CH₃) | ~14.5 | ~1.35 | t | C5, C6 | H6 |

| 8 (CH₃) | ~26.5 | ~2.55 | s | C1, C2 | - |

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is particularly useful for characterizing crystalline and amorphous solids. nih.goviastate.edu For this compound, ssNMR could be applied to:

Study Polymorphism: Identify and characterize different crystalline forms of the compound, which may have distinct physical properties. ssNMR can distinguish between polymorphs as the different packing arrangements in the crystal lattice lead to different chemical shifts.

Characterize Amorphous Content: Quantify the ratio of crystalline to amorphous material in a bulk sample.

Probe Intermolecular Interactions: Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide insights into the proximity of molecules within the crystal lattice, complementing data from X-ray diffraction. nih.gov For heterocyclic compounds, ssNMR can help differentiate isomers by identifying which carbon atoms are directly bonded to heteroatoms. researchgate.net

Mass Spectrometry (MS) Methodologies for Structural Elucidation and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental composition from its exact mass. nih.gov For this compound (C₈H₈ClOS), HRMS can confirm the molecular formula and distinguish it from other potential isomers or compounds with the same nominal mass. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁷Cl isotope resulting in a significant M+2 peak approximately one-third the intensity of the molecular ion peak containing ³⁵Cl.

Interactive Table 2: Representative HRMS Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass | Hypothetical Measured Mass | Mass Difference (ppm) |

| [M]⁺ | C₈H₈³⁵ClOS | 187.0011 | 187.0013 | 1.07 |

| [M+2]⁺ | C₈H₈³⁷ClOS | 188.9982 | 188.9984 | 1.06 |

Tandem Mass Spectrometry (MS/MS) is used to determine the structure of a molecule by analyzing its fragmentation patterns. shimadzu.com In an MS/MS experiment, the molecular ion of this compound ([M]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. wikipedia.org Analyzing these fragments helps to piece together the original structure. nih.gov

For aromatic and heterocyclic ketones, a primary fragmentation pathway is the α-cleavage at the carbonyl group. miamioh.eduacs.org Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): Alpha-cleavage resulting in the formation of a stable [M-CH₃]⁺ acylium ion.

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethyl group from the thiophene ring.

Loss of the acetyl group (•COCH₃): Cleavage of the bond between the carbonyl carbon and the thiophene ring.

Interactive Table 3: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 187.0 | 172.0 | •CH₃ (15 Da) | [4-Chloro-5-ethylthiophen-2-yl-C≡O]⁺ |

| 187.0 | 158.0 | •C₂H₅ (29 Da) | [4-Chloro-2-acetylthiophen-5-yl]⁺ |

| 187.0 | 144.0 | •COCH₃ (43 Da) | [4-Chloro-5-ethylthiophen-2-yl]⁺ |

| 172.0 | 144.0 | CO (28 Da) | [4-Chloro-5-ethylthiophen-2-yl]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. The technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined with high precision. nih.gov

An X-ray crystal structure analysis of this compound would provide:

Unambiguous Confirmation of Connectivity: Absolute proof of the atomic connections and the substitution pattern on the thiophene ring.

Precise Geometric Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsion angles. mdpi.com

Conformational Details: The preferred orientation of the acetyl and ethyl groups relative to the thiophene ring.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions such as C-H···O or C-H···π interactions that stabilize the crystal structure.

While an experimental structure is not publicly available, a representative set of crystallographic data for a similar thiophene derivative is presented below.

Interactive Table 4: Representative Crystallographic Data for a Substituted Thiophene Derivative

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.6 |

| b (Å) | ~10.8 |

| c (Å) | ~11.1 |

| β (°) | ~98.6 |

| Volume (ų) | ~1264 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (C=O) | ~1.22 Å |

| Key Bond Length (C-Cl) | ~1.74 Å |

| Dihedral Angle (Thiophene-C=O) | ~15-25° |

Single-Crystal X-ray Diffraction Methodologies

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. rsc.org For a compound like this compound, this technique provides unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the ethyl and acetyl substituents relative to the thiophene ring.

The methodology involves growing a high-quality single crystal of the compound, which can be achieved through slow evaporation from a suitable solvent. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions are determined and the structure is refined. nih.govmdpi.com

Analysis of SCXRD data for related substituted thiophenes reveals key structural features. nih.govnih.gov The thiophene ring is typically planar, and the substituents' orientations are influenced by steric and electronic effects. nih.gov Intermolecular interactions, such as C-H···O hydrogen bonds and π–π stacking, often play a significant role in the crystal packing. nih.govresearchgate.net The chlorine atom can participate in halogen bonding, a directional interaction that can be exploited in crystal engineering. acs.org

Table 1: Representative Crystallographic Data Parameters for Substituted Thiophene Derivatives

| Parameter | Typical Value/Information | Reference |

| Crystal System | Monoclinic, Triclinic | mdpi.comnih.gov |

| Space Group | P2₁/c, P-1 | mdpi.comnih.gov |

| Unit Cell Dimensions (Å) | a = 5-10 Å, b = 10-15 Å, c = 15-20 Å | mdpi.com |

| Unit Cell Angles (°) | α, β, γ ≈ 90-105° | mdpi.com |

| Molecules per Unit Cell (Z) | 2 or 4 | mdpi.com |

| Key Intermolecular Forces | Halogen bonding (C-Cl···N/O/S), Hydrogen bonding (C-H···O), π-π stacking, C-H···π interactions | nih.govacs.org |

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical consideration for substituted thiophenes. Different polymorphs can exhibit varied physical properties. The study of polymorphism in thiophene derivatives often involves varying crystallization conditions, such as solvent and temperature, to isolate different crystalline forms. researchgate.net Techniques like sublimation-aided nanostructuring have also been explored to control polymorphic outcomes. researchgate.net

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful non-destructive tool for probing the molecular structure of this compound. americanpharmaceuticalreview.com These methods provide a molecular "fingerprint" by measuring the vibrations of chemical bonds, which are sensitive to the local chemical environment, functional groups, and molecular conformation. mdpi.com

Functional Group Identification and Band Assignments

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its constituent functional groups. The most prominent band is typically the carbonyl (C=O) stretch of the acetyl group. The thiophene ring gives rise to several characteristic vibrations, including C-C and C=C ring stretching modes, C-H bending modes, and C-S stretching modes. iosrjournals.orgnii.ac.jp The ethyl group is identified by its C-H stretching and bending vibrations, while the C-Cl bond has a characteristic stretching frequency in the lower wavenumber region.

Detailed assignments are often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities with good accuracy. iosrjournals.org

Table 2: Typical Vibrational Band Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 3120–3050 | C-H stretching | Thiophene Ring | nii.ac.jp |

| 2980–2850 | C-H stretching (asymmetric & symmetric) | Ethyl Group (-CH₃, -CH₂) | nih.gov |

| 1680–1660 | C=O stretching | Acetyl Group | nii.ac.jp |

| 1540–1510 | C=C ring stretching | Thiophene Ring | iosrjournals.orgnih.gov |

| 1450–1430 | C-C ring stretching / C-H bending | Thiophene Ring / Ethyl Group | iosrjournals.orgnih.gov |

| 1360–1350 | C-H bending (symmetric) | Acetyl Group (-CH₃) | iosrjournals.org |

| 1280–1200 | C-H in-plane bending | Thiophene Ring | nii.ac.jp |

| 860–830 | C-H out-of-plane bending | Thiophene Ring | iosrjournals.orgnii.ac.jp |

| 750-650 | C-S stretching / C-Cl stretching | Thiophene Ring / Chloro Group | iosrjournals.orgnii.ac.jp |

Conformational Analysis via Vibrational Spectroscopy

The this compound molecule possesses conformational flexibility, primarily due to rotation around the single bonds connecting the acetyl and ethyl groups to the thiophene ring. These different spatial arrangements, or conformers, can coexist and may have distinct vibrational spectra. mdpi.com

Vibrational spectroscopy can be used to study this conformational landscape. iu.edu.sa By comparing experimental IR and Raman spectra with spectra calculated for different possible conformers (e.g., syn/anti orientation of the carbonyl group relative to the sulfur atom), the predominant conformation in a given state (solid, liquid, or solution) can be identified. mdpi.comnih.gov Temperature-dependent spectral changes can also provide insights into the energetics of conformational transitions. For example, differences in the spectra of various conformers might be observed in the C-H deformation regions or the thiophene ring modes. mdpi.com

Chromatographic and Separation Science Methodologies

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and enabling its analysis in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and quantifying its concentration. A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of moderately polar, non-volatile compound. pensoft.net

The methodology involves injecting a solution of the sample onto a chromatographic column, most commonly packed with a C18 (octadecylsilyl) stationary phase. researchgate.net A mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is pumped through the column. mdpi.com By adjusting the mobile phase composition (isocratic or gradient elution), separation from impurities, such as starting materials, by-products, or degradation products, is achieved. researchgate.netmdpi.com Detection is usually performed with a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance. sielc.com

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, specific, and linear over a given concentration range. pensoft.netresearchgate.net

Table 3: Typical HPLC Method Parameters for Analysis of a Substituted Thiophene Ketone

| Parameter | Typical Condition/Value | Reference |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | researchgate.net |

| Mobile Phase | Acetonitrile : Water (e.g., 50:50 to 90:10 v/v) | researchgate.netmdpi.com |

| Elution Mode | Isocratic | mdpi.comsielc.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Column Temperature | 30 °C | researchgate.net |

| Detection Wavelength (UV) | ~225-260 nm | researchgate.net |

| Limit of Detection (LOD) | 0.1 - 10 ng/µL | mdpi.comresearchgate.net |

| Limit of Quantitation (LOQ) | 0.5 - 20 ng/µL | mdpi.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like this compound, which possesses moderate volatility, GC-MS analysis can be significantly enhanced through chemical derivatization. This process converts the parent molecule into a more volatile and thermally stable derivative, leading to improved chromatographic peak shape, better separation, and more distinct mass spectral data.

The primary strategy for preparing volatile derivatives of ketones for GC-MS analysis involves targeting the carbonyl group. Oximation is a widely employed and effective method, where the ketone reacts with a hydroxylamine (B1172632) reagent to form an oxime. This conversion eliminates the high polarity associated with the carbonyl oxygen and prevents potential enolization at high temperatures in the GC injector, thereby increasing the compound's volatility and stability.

A particularly effective reagent for this purpose is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). nih.gov The resulting PFBHA-oxime derivatives are not only more volatile but are also highly responsive to electron capture detection (ECD) if that were used, although for mass spectrometry, the primary benefit is the creation of a stable, volatile compound with a predictable fragmentation pattern. Another common approach involves methoximation followed by silylation (e.g., with MSTFA - N-methyl-N-(trimethylsilyl)trifluoroacetamide), which converts the keto group into an oxime and replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, significantly increasing volatility. youtube.com

For the analysis of this compound, derivatization into its PFBHA-oxime would be a suitable approach. The reaction would proceed by converting the ethanone's carbonyl group into a pentafluorobenzyloxime, rendering the molecule amenable to GC-MS analysis.

Hypothetical GC-MS Operating Parameters

The analysis of the derivatized this compound would be conducted on a GC-MS system. The gas chromatograph separates the volatile derivatives based on their boiling points and interactions with the stationary phase of the capillary column, before they enter the mass spectrometer for detection and identification. shimadzu.co.uk The retention time is a critical parameter for qualitative identification. shimadzu.co.uk The mass spectrometer ionizes the eluted compounds, typically using electron impact (EI) ionization, and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. libretexts.org

Below are proposed, representative parameters for the GC-MS analysis of a PFBHA-oxime derivative of the target compound.

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| Column | SLB™-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 275 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold for 10 min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | 50 - 550 amu |

Expected Mass Spectral Fragmentation Patterns

Upon entering the mass spectrometer, the derivatized molecule undergoes fragmentation. The resulting pattern of charged fragments is characteristic of the molecule's structure. For the PFBHA-oxime of this compound, several key fragmentation pathways can be predicted based on the established principles of mass spectrometry for ketones and aromatic compounds. libretexts.org

The major fragmentation for ketones occurs adjacent to the carbonyl group (alpha-cleavage). libretexts.org For the underivatized compound, the most prominent fragmentation would be the loss of the methyl group (•CH₃), resulting in a stable acylium ion. The presence of a chlorine atom is a significant feature, as it will produce a characteristic isotopic pattern in any fragment containing it, with a peak at M+2 that is approximately one-third the intensity of the main peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).

For the PFBHA-oxime derivative, the fragmentation will be more complex. However, the highly electronegative pentafluorobenzyl group provides a distinct and dominant fragment at m/z 181, corresponding to the [C₆F₅CH₂]⁺ ion. This is often the base peak in the spectra of PFBHA derivatives.

The table below outlines the predicted key fragments and their structural origins for the underivatized compound, which would be relevant if the derivatization is incomplete or if in-source fragmentation occurs.

Table 2: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Structural Origin and Comments |

| 188/190 | [C₈H₈ClOS]⁺ | Molecular ion peak (M⁺). The M+2 peak at m/z 190 is due to the ³⁷Cl isotope. |

| 173/175 | [C₇H₅ClOS]⁺ | Loss of a methyl radical (•CH₃, 15 Da) via alpha-cleavage. This is expected to be a major fragment. |

| 145/147 | [C₅H₃ClS]⁺ | Loss of the acetyl group (•COCH₃, 43 Da). |

| 111 | [C₄H₄S]⁺ | Represents the thiophene ring with substituents cleaved. |

Theoretical and Computational Chemistry Investigations of 1 4 Chloro 5 Ethylthiophen 2 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to exploring the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods provide insights into molecular stability, reactivity, and electronic distribution.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 1-(4-chloro-5-ethylthiophen-2-yl)ethanone, a typical DFT study would employ a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to optimize the molecular geometry and calculate its electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for assessing molecular reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Electron density distribution analysis reveals how electrons are shared among the atoms in the molecule. A Molecular Electrostatic Potential (MEP) map can be generated from the calculated electron density. This map visualizes the regions of positive and negative electrostatic potential on the molecular surface, identifying electron-rich areas (prone to electrophilic attack) and electron-poor areas (prone to nucleophilic attack). For this compound, the oxygen atom of the acetyl group is expected to be the most electron-rich site, while the hydrogen atoms and regions near the chloro substituent would be more electron-poor.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p)) Note: The following data is illustrative and based on typical results for similar substituted thiophenes.

| Property | Calculated Value |

|---|---|

| Energy of HOMO | -6.85 eV |

| Energy of LUMO | -2.15 eV |

| HOMO-LUMO Energy Gap (Egap) | 4.70 eV |

| Dipole Moment | 3.20 D |

While DFT is highly effective, ab initio methods, which are based solely on theoretical principles without empirical parameterization, can offer higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered gold standards for calculating accurate molecular energies. nih.gov These high-level calculations are often used to benchmark the results obtained from more cost-effective DFT methods, ensuring the chosen functional is appropriate for the system under study. For this compound, CCSD(T) calculations could provide a highly accurate reference energy for the ground state and key conformers.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound is primarily due to the rotation around the single bond connecting the acetyl group to the thiophene (B33073) ring and the rotation of the ethyl group. Conformational analysis aims to identify the stable arrangements (conformers) of the molecule and the energy barriers between them.

A Potential Energy Surface (PES) can be mapped by systematically changing a specific dihedral angle (e.g., the S-C-C=O angle) and calculating the molecule's energy at each step. This process generates an energy profile that shows the stable conformers as minima and the transition states between them as maxima. For 2-acetylthiophenes, two primary planar conformers are possible: the O,S-cis (where the acetyl oxygen is oriented towards the thiophene sulfur) and the O,S-trans (where the oxygen is oriented away). Theoretical studies on related 2-acetylthiophenes have consistently shown that the O,S-cis conformer is more stable, often attributed to favorable electrostatic interactions or orbital delocalization effects. nih.govresearchgate.net The energy barrier for interconversion is typically low, suggesting that both conformers may coexist at room temperature. nih.gov

Table 2: Calculated Relative Energies of this compound Conformers Note: This data is representative, based on known preferences for 2-acetylthiophenes.

| Conformer | Dihedral Angle (S-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| O,S-cis | 0° | 0.00 | ~95% |

| Transition State | ~90° | ~8.0 | - |

| O,S-trans | 180° | ~1.8 | ~5% |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants for each nucleus. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This allows for the theoretical prediction of both ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals. The predicted shifts are sensitive to the molecule's geometry and electronic environment. mdpi.com

Similarly, computational chemistry can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for each frequency). iosrjournals.orgpsu.edu Calculated harmonic frequencies are often systematically higher than experimental ones, so a scaling factor is typically applied to improve agreement. iosrjournals.org These predictions are crucial for assigning specific absorption bands in an experimental IR spectrum to particular molecular motions, such as the characteristic C=O stretch of the ketone or the various C-H and ring stretching modes.

Table 3: Predicted Spectroscopic Data for this compound Note: These values are illustrative predictions based on DFT calculations for analogous structures.

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹³C NMR Chemical Shift | ~190 ppm | Carbonyl Carbon (C=O) |

| ¹³C NMR Chemical Shift | ~145 ppm | Thiophene Carbon (C2-acetyl) |

| ¹H NMR Chemical Shift | ~7.5 ppm | Thiophene Proton (H3) |

| ¹H NMR Chemical Shift | ~2.5 ppm | Acetyl Protons (-CH₃) |

| IR Vibrational Frequency | ~1670 cm⁻¹ | C=O Stretching |

| IR Vibrational Frequency | ~1450 cm⁻¹ | Thiophene Ring Stretching |

| IR Vibrational Frequency | ~2970 cm⁻¹ | C-H Stretching (Ethyl) |

Computational Studies of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, computational methods can identify the lowest energy pathway, known as the reaction coordinate. The highest point along this pathway is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur.

For this compound, one could investigate various reactions, such as the nucleophilic addition to the carbonyl group or an electrophilic substitution on the thiophene ring. A computational study would involve:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure connecting these species. A TS is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions.

Calculating the activation energy (Ea), which is the energy difference between the transition state and the reactants.

Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located TS correctly connects the desired reactants and products.

For instance, in a study of the reduction of the ketone group by a hydride source, DFT calculations could model the approach of the nucleophile, the formation of the C-H bond, the breaking of the C=O pi-bond, and the geometry of the tetrahedral intermediate. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Applications of 1 4 Chloro 5 Ethylthiophen 2 Yl Ethanone As a Synthetic Building Block and Chemical Intermediate

Precursor in the Synthesis of Heterocyclic Scaffolds

The acetyl group of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is a versatile handle for the construction of various heterocyclic systems. The ketone functionality can readily undergo condensation reactions with a variety of dinucleophiles to form new ring systems. For instance, reactions with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles.

Furthermore, the methyl group of the acetyl moiety is sufficiently acidic to be deprotonated by a strong base, forming an enolate. This enolate can then participate in cyclization reactions. A common strategy involves the reaction of 2-acetylthiophenes with reagents like dimethylformamide-dimethylacetal (DMF-DMA) to form an enaminone, which is a versatile intermediate for the synthesis of pyridines, pyrimidines, and other nitrogen-containing heterocycles.

One of the well-established routes to fused thiophene (B33073) systems is the Gewald reaction. While the specific application with this compound is not explicitly documented, analogous 2-acetylthiophenes are known to undergo this reaction. The reaction typically involves the condensation of the ketone with an activated nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) in the presence of a base and elemental sulfur to afford a highly substituted aminothiophene. This powerful transformation allows for the rapid construction of complex thiophene-fused heterocycles.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant(s) | Resulting Heterocycle |

| Hydrazine / Substituted Hydrazines | Pyrazole (B372694) |

| Hydroxylamine | Isoxazole |

| Guanidine | Pyrimidine |

| Malononitrile, Sulfur, Base (Gewald Reaction) | Aminothiophene |

| Dimethylformamide-dimethylacetal (DMF-DMA) then a dinucleophile | Pyridine (B92270), Pyrimidine, etc. |

Role in the Development of Novel Organic Reactions

While specific novel organic reactions developed using this compound as the primary substrate are not prevalent in the literature, the general class of 2-acetylthiophenes has been instrumental in the exploration of new synthetic methodologies. The combination of a reactive ketone and an electron-rich aromatic ring provides a unique platform for studying reaction mechanisms and exploring the scope of new transformations.

For example, the development of new C-H activation and cross-coupling methodologies often utilizes substrates like 2-acetylthiophenes to test the efficacy and selectivity of new catalyst systems. The chlorine and ethyl substituents on the thiophene ring of this compound would offer interesting electronic and steric properties to probe the limits of such reactions.

The acetyl group can also be a directing group in transition-metal-catalyzed reactions, facilitating functionalization at the adjacent C-3 position of the thiophene ring. This has been exploited in the development of novel arylation, vinylation, and alkylation reactions on the thiophene core.

Utilization in Multi-Step Total Synthesis Endeavors

Although no published total syntheses explicitly mention the use of this compound, its structural motifs are present in various biologically active natural products and pharmaceutical agents. Thiophene-containing compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties.

The synthesis of such complex molecules often requires the use of pre-functionalized building blocks. A compound like this compound could serve as a crucial starting material or intermediate in a multi-step synthesis. The chloro and ethyl groups provide points for further diversification, while the acetyl group can be elaborated into more complex side chains or used to construct additional rings.

For instance, the acetyl group could be reduced to an alcohol and then used in ether or ester linkages, or it could be converted to an amine via reductive amination. The chlorine atom could potentially be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, although the reactivity of chlorothiophenes in such reactions can be variable.

Construction of Complex Molecular Architectures via this compound

The construction of complex molecular architectures often relies on the strategic use of functionalized building blocks. This compound provides several handles for the assembly of larger and more intricate structures.

The acetyl group can serve as a linchpin for connecting different molecular fragments. For example, an aldol (B89426) condensation with another carbonyl compound would create a new carbon-carbon bond and introduce further functionality. Subsequent cyclization reactions could then lead to the formation of polycyclic systems.

The thiophene ring itself can be a part of a larger conjugated system, which is of interest in the field of organic electronics. The substituents on the thiophene ring, such as the chloro and ethyl groups, can be used to fine-tune the electronic properties of the resulting materials.

The combination of the reactive acetyl group and the substituted thiophene core makes this compound a valuable, albeit underexplored, building block for the synthesis of complex organic molecules with potential applications in various fields of science.

Future Directions and Emerging Research Avenues for 1 4 Chloro 5 Ethylthiophen 2 Yl Ethanone

Development of Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance safety. nih.gov For 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, future research will likely focus on developing more sustainable synthetic protocols that minimize waste, avoid hazardous solvents, and improve energy efficiency. whiterose.ac.uk

Key areas for development include:

Eco-friendly Solvents: Shifting from traditional volatile organic compounds to greener alternatives like ethanol (B145695), water, or deep eutectic solvents for the synthesis and derivatization of the thiophene (B33073) ring. nih.govrsc.org

Catalytic and Stoichiometric Reagents: Replacing stoichiometric reagents with catalytic alternatives. For instance, using sodium halides with a copper catalyst in ethanol for the chlorination step offers an environmentally benign alternative to harsher chlorinating agents. nih.gov

Energy-Efficient Methodologies: Employing microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and energy consumption compared to conventional heating methods. acs.org Solvent-free, microwave-assisted coupling reactions on solid supports like aluminum oxide present a rapid and efficient route for creating thiophene-based oligomers. acs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as multicomponent reactions, which are known for their high atom economy and efficiency in generating molecular complexity. nih.gov

| Traditional Approach | Green Chemistry Alternative | Key Advantages |

| Friedel-Crafts acylation using AlCl₃ and chlorinated solvents | Catalytic acylation using solid acid catalysts or metal triflates | Avoids corrosive and moisture-sensitive Lewis acids; reduces hazardous waste. |

| Chlorination with harsh reagents (e.g., SO₂Cl₂) | Electrophilic chlorination using NaCl/CuSO₄ in ethanol nih.gov | Uses non-toxic, inexpensive reagents and an environmentally friendly solvent. |

| Conventional heating in high-boiling point solvents | Microwave-assisted, solvent-free synthesis acs.org | Drastically reduced reaction times, increased yields, and lower energy consumption. |

| Stepwise synthesis of derivatives | One-pot or multicomponent reactions nih.gov | Improved efficiency, reduced waste, and simplified purification processes. |

Exploration of Unconventional Reactivity Patterns

Future research should venture beyond the conventional reactivity of the thiophene core, which typically involves electrophilic aromatic substitution. nih.gov Investigating unconventional reaction pathways can unlock novel molecular architectures based on the this compound scaffold.

Potential areas for exploration include:

Catalytic Asymmetric Dearomatization (CADA): Thiophene rings are generally stable and aromatic. rsc.org Developing catalytic systems, such as those using chiral Brønsted bases or ruthenium-NHC complexes, to induce asymmetric dearomatization could provide access to valuable chiral spiranes and other stereogenic compounds. rsc.orgrsc.org

C-H Functionalization: Direct C-H activation and functionalization at the C-3 position of the thiophene ring would offer a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalization.

Reactivity of the Acetyl Group: While the ketone moiety is a classic handle for transformations like Knoevenagel condensations, exploring its use in more complex, cascade reactions could lead to the rapid assembly of polycyclic heterocyclic systems. mdpi.com

Photocatalysis and Electrochemistry: Utilizing visible-light photocatalysis or electrochemical methods can enable unique transformations that are often inaccessible under thermal conditions, such as radical-mediated additions or cycloadditions.

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and seamless scalability. Adapting the synthesis and derivatization of this compound to flow methodologies is a promising future direction.

Key benefits and research avenues include:

Improved Safety and Control: Many reactions, such as nitration or halogenation, are highly exothermic and can be hazardous on a large scale in batch reactors. Flow systems with high surface-area-to-volume ratios allow for efficient heat dissipation, enabling better temperature control and safer operation.

Multi-step Telescoped Synthesis: Integrating multiple reaction steps into a single, continuous flow process without isolating intermediates can significantly improve efficiency, reduce waste, and shorten production times.

In-line Purification and Analysis: The integration of in-line purification modules (e.g., liquid-liquid extraction, chromatography) and real-time analytical techniques (e.g., IR, NMR) can facilitate process optimization and ensure high product quality.

Advanced Catalytic Systems for Selective Transformations

The development of novel catalysts is crucial for achieving highly selective and efficient transformations of the this compound core. Future work should focus on sophisticated catalytic systems that can precisely control chemo-, regio-, and stereoselectivity.

Emerging research areas are:

Palladium and Copper Catalysis: While established, new generations of ligands for palladium and copper catalysts can enable previously challenging cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at lower catalyst loadings and milder conditions. nih.govorganic-chemistry.org This is particularly relevant for creating complex derivatives by functionalizing the chloro-substituted position.

Rhodium and Gold Catalysis: Rhodium-catalyzed transannulation reactions or gold-catalyzed heterocyclizations offer powerful methods for constructing highly substituted thiophene rings from acyclic precursors, which could be adapted for novel syntheses of the target compound itself. nih.govorganic-chemistry.org

Chiral Brønsted Acid/Base Catalysis: Asymmetric organocatalysis provides a metal-free approach to synthesizing chiral molecules. rsc.orgrsc.org Chiral Brønsted acids or bases could be employed to catalyze enantioselective additions to the acetyl group or to control the stereochemistry in dearomatization reactions. rsc.org

Nanocatalysts: The use of metal complexes on nanocatalysts offers advantages in terms of recyclability and stability, aligning with green chemistry principles. mdpi.com

| Catalyst Type | Potential Transformation | Advantage |

| Palladium/Ligand Systems | C-Cl and C-H cross-coupling (Suzuki, Buchwald-Hartwig) | High efficiency in forming C-C and C-N bonds for derivative synthesis. organic-chemistry.org |

| Chiral Ru-NHC Complexes | Asymmetric hydrogenation/dearomatization | Access to enantiomerically enriched, non-aromatic thiophene derivatives. rsc.org |

| Gold/Silver Catalysts | Heterocyclodehydration of alkyne precursors | Atom-economical synthesis of the thiophene core under mild conditions. nih.gov |

| Chiral Brønsted Bases | Asymmetric intramolecular reactions | Metal-free catalysis for activating inert thiophene structures to form chiral products. rsc.org |

Computational Design of Novel Derivatives with Enhanced Synthetic Utility

Computational chemistry and in silico design are indispensable tools for accelerating the discovery of new molecules with desired properties. Applying these methods to this compound can guide synthetic efforts toward derivatives with high potential.

Future research directions include:

Predicting Reactivity: Using Density Functional Theory (DFT) calculations to model reaction mechanisms, predict regioselectivity in electrophilic substitutions, and understand the electronic influence of the chloro and ethyl substituents on the thiophene ring's reactivity.

Virtual Screening and Library Design: Designing virtual libraries of derivatives based on the this compound scaffold and using computational screening to identify candidates with potential biological activity or material science applications.